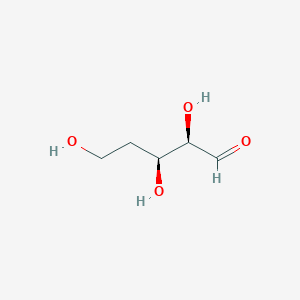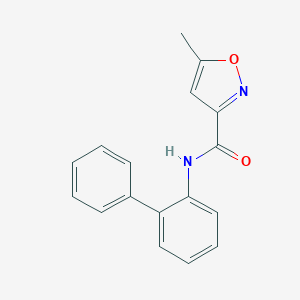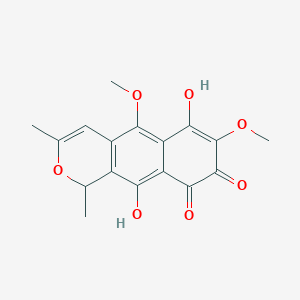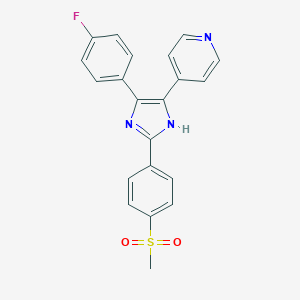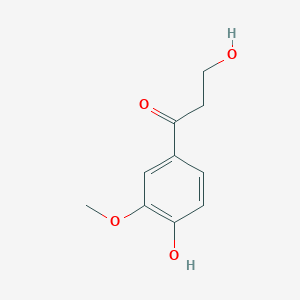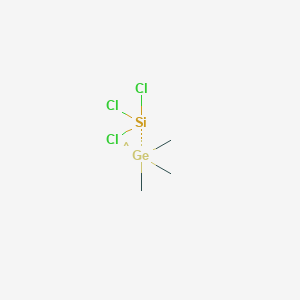
Trimethylgermyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylgermyltrichlorosilane is an organosilicon compound with the molecular formula C₃H₉Cl₃GeSi. It is a unique compound that combines the properties of both germanium and silicon, making it an interesting subject for scientific research and industrial applications . The compound is known for its reactivity and is used in various chemical processes.
Preparation Methods
The synthesis of Trimethylgermyltrichlorosilane typically involves the reaction of trimethylgermanium chloride with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Chemical Reactions Analysis
Trimethylgermyltrichlorosilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can yield different germanium and silicon hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylgermyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon and organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of high-purity silicon and germanium for electronic and photovoltaic applications .
Mechanism of Action
The mechanism of action of Trimethylgermyltrichlorosilane involves its interaction with various molecular targets. The compound can form bonds with other molecules through its reactive chlorine atoms, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Trimethylgermyltrichlorosilane is unique due to its combination of germanium and silicon. Similar compounds include:
Trichlorosilane (HSiCl₃): Used in the production of high-purity silicon.
Trimethylsilyl chloride ((CH₃)₃SiCl): Used in organic synthesis as a protecting group for hydroxyl groups.
Tetrachlorosilane (SiCl₄): Used in the production of silicon and as a reagent in organic synthesis
These compounds share some reactivity with this compound but differ in their specific applications and properties.
Properties
InChI |
InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBVNPGXREWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3GeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
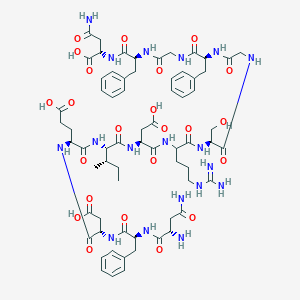
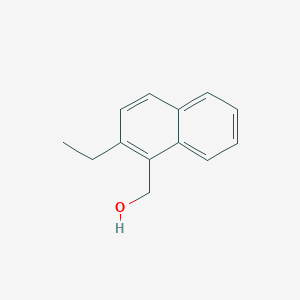
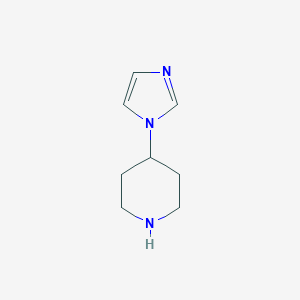
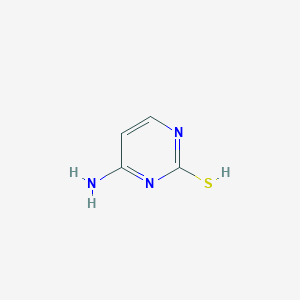
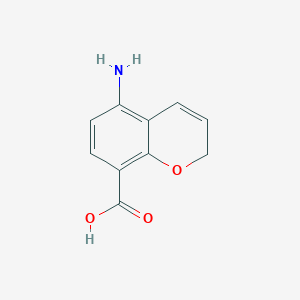
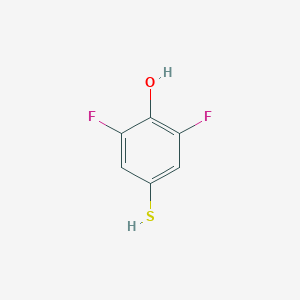
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
